3,5-Difluoro-4-iodobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-iodobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELPTVLNQCWMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Difluoro 4 Iodobenzoic Acid
Direct Halogenation Approaches
Direct halogenation presents a straightforward approach to introduce an iodine atom onto the aromatic ring of a difluorobenzoic acid precursor. This typically involves electrophilic aromatic substitution, where the regiochemical outcome is a critical consideration.
Regioselective Iodination of Difluorobenzoic Acid Precursors
The key challenge in the direct iodination of 3,5-difluorobenzoic acid is to control the position of the incoming iodo group. The fluorine atoms and the carboxylic acid group are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, their directing effects can be exploited to achieve the desired 4-iodo substitution.
Oxidant-mediated iodination is a common and effective method for introducing iodine into aromatic compounds. These systems generate a more electrophilic iodine species in situ, which can then react with the electron-deficient aromatic ring.
One such system utilizes sodium percarbonate (SPC) as a safe, stable, and environmentally friendly oxidant in conjunction with molecular iodine. nih.govmdpi.com While specific studies on 3,5-difluorobenzoic acid are not extensively detailed, the general principle involves the activation of iodine by the oxidant to form a potent electrophilic iodinating agent. mdpi.com For deactivated arenes, the reaction conditions can be tuned, for instance, by carrying them out in anhydrous acetic acid/acetic anhydride (B1165640) mixtures and strongly acidifying with concentrated sulfuric acid to enhance the reactivity of the iodinating species. mdpi.com
The general reaction stoichiometry for the oxidative monoiodination of a deactivated arene using SPC is as follows: 3 Ar-H + 3 I₂ + 2 Na₂CO₃·3 H₂O₂ + 3 H₂SO₄ → 3 Ar-I + 2 Na₂SO₄ + 3 H₂O + 3 CO₂ mdpi.com
This method has been successfully applied to a range of deactivated aromatic compounds, suggesting its potential applicability for the synthesis of 3,5-difluoro-4-iodobenzoic acid. mdpi.com
The iodination of electron-deficient arenes like 3,5-difluorobenzoic acid is a recognized challenge in organic synthesis. nih.govresearchgate.net Standard electrophilic iodinating reagents such as molecular iodine (I₂) or N-iodosuccinimide (NIS) are often insufficiently reactive to effectively iodinate these deactivated systems. acs.orgchemistryviews.org Consequently, more potent iodination strategies are required.
One approach involves the use of a combination of molecular iodine and a silver salt, such as silver mesylate. This mixture is proposed to form a highly reactive sulfonyl hypoiodite (B1233010) (MeSO₂–O–I) in situ, which can iodinate even electron-poor arenes with high regioselectivity and yield. chemistryviews.org This method offers a significant advantage over traditional reagents like NIS, which are often ineffective for such substrates. chemistryviews.org
Another powerful technique is electrochemical iodination. This method can be performed in nitromethane (B149229) with tetrabutylammonium (B224687) iodide (Bu₄NI) as the iodine source. nih.govresearchgate.net The electrochemically generated reactive iodine species can iodinate a variety of electron-deficient arenes, including halogenated benzoic acids, in good to excellent yields without the need for a Lewis acid catalyst. nih.govresearchgate.net
| Strategy | Reagents | Key Features |
| Oxidant-Mediated | I₂ / Sodium Percarbonate | Utilizes an eco-friendly oxidant; conditions can be adjusted for deactivated arenes. |
| Silver-Assisted | I₂ / Silver Mesylate | Forms a highly reactive iodinating species in situ; effective for electron-poor arenes. |
| Electrochemical | Bu₄NI in Nitromethane | Avoids harsh reagents; provides good to excellent yields for a range of electron-deficient arenes. |
Comparative Analysis of Halogenation Reagents and Conditions
The choice of halogenation reagent and reaction conditions is paramount in achieving the successful synthesis of this compound.
Molecular Iodine (I₂): Generally requires an oxidizing agent to form a more potent electrophile for reaction with deactivated rings.
N-Iodosuccinimide (NIS): Often used for iodination, but its reactivity can be insufficient for highly electron-deficient arenes. acs.orgchemistryviews.org The addition of a catalytic amount of a strong acid like trifluoroacetic acid can enhance its reactivity, but this is typically more effective for activated aromatic compounds. psu.edu
Iodine Monochloride (ICl): A more reactive electrophilic iodine source that can be used for the iodination of deactivated systems.
Silver Salt/Iodine Combinations: Reagents like Ag₂SO₄/I₂ can activate molecular iodine to generate a strong electrophilic species, proving effective for the iodination of deactivated phenols and other arenes. nih.gov
The reaction conditions, including solvent, temperature, and the presence of catalysts or additives, play a crucial role. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed, but this directs the iodine to the position adjacent to the carboxylic acid. acs.org For the desired 4-position iodination of 3,5-difluorobenzoic acid, methods that favor substitution at the less sterically hindered position, guided by the electronic effects of the fluorine atoms, are necessary.
Multi-Step Synthetic Sequences
When direct iodination is not feasible or provides low yields and poor regioselectivity, multi-step synthetic sequences offer an alternative and often more controlled route to this compound.
Transformation from Other Halogenated or Substituted Benzoic Acid Derivatives
A common strategy involves starting with a benzoic acid derivative that already possesses a substituent that can be readily converted into an iodo group. A classic example is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with an iodide salt.
For instance, a synthetic pathway could start from a nitrated precursor, which is then reduced to an amine. This amine can then undergo a Sandmeyer reaction to introduce the iodine atom. This multi-step approach has been noted as a potential route for synthesizing iodo-substituted trifluorobenzoic acids. google.com
An alternative multi-step approach could involve the synthesis of a precursor like 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.net A similar strategy, potentially starting from a different halogenated benzoic acid, could be adapted to introduce an iodo group instead of a chloro group in the final step.
Conversion from Related Aromatic Precursors via Functional Group Interconversions
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach is particularly valuable for synthesizing highly substituted aromatic rings where direct introduction of a substituent at a specific position is challenging due to electronic or steric effects. Several FGI pathways can be envisaged for the synthesis of this compound.
Directed Ortho-Metalation followed by Iodination: A prominent method for the regioselective introduction of an iodine atom is through directed ortho-metalation. In this approach, a directing group on the aromatic ring facilitates the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). epfl.ch For a precursor such as 3,5-difluorobenzoic acid, the carboxylic acid group can be used as a directing group. The process involves the formation of a lithium carboxylate, which then directs the deprotonation at the C4 position. The resulting aryllithium intermediate is a potent nucleophile that can be "trapped" by an electrophilic iodine source, such as molecular iodine (I₂), to yield this compound. epfl.ch This method effectively converts a C-H bond into a C-I bond with high regiocontrol. epfl.chresearchgate.net
Sandmeyer-type Reaction from an Amino Precursor: The conversion of an aromatic amino group into an iodo group via a diazonium salt intermediate is a classic and reliable FGI. This reaction sequence would start with a precursor like 4-amino-3,5-difluorobenzoic acid. The amino group is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. orgsyn.org The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonio group to introduce iodine at the C4 position, releasing nitrogen gas. orgsyn.orgorgsyn.org This method is widely used due to the ready availability of amino-aromatic compounds and the generally high yields of the transformation.
Electrophilic Iodination: Direct iodination of an aromatic ring is an electrophilic substitution reaction. For a precursor like 3,5-difluorobenzoic acid, the ring is significantly deactivated by the electron-withdrawing effects of both the fluorine atoms and the carboxylic acid group, making direct iodination challenging. However, this route can be viable if the aromatic precursor contains a potent activating group. For instance, a precursor like 4-hydroxy-3,5-difluorobenzoic acid could be iodinated using reagents like iodine monochloride (ICl), with the hydroxyl group providing the necessary activation and directing the iodine to the desired position. chemicalbook.com Subsequent removal of the activating group would be required to arrive at the final product.
Halodecarboxylation: While typically used to replace a carboxyl group with a halogen, the principles of halodecarboxylation highlight the strategic manipulation of functional groups. acs.org The reverse of this process, carboxylation, is a key step in some synthetic routes. For example, a precursor like 1,4-diiodo-2,6-difluorobenzene could potentially be selectively converted to an organometallic intermediate via halogen-metal exchange, followed by reaction with carbon dioxide (dry ice) to install the carboxylic acid group. epfl.ch
The following table summarizes these potential functional group interconversion strategies.
| Precursor Compound | Key Transformation (FGI) | Typical Reagents | Notes |
| 3,5-Difluorobenzoic Acid | C-H to C-I | 1. LDA or other strong base 2. I₂ | High regioselectivity due to the directing effect of the carboxylate group. Requires cryogenic temperatures. epfl.ch |
| 4-Amino-3,5-difluorobenzoic Acid | -NH₂ to -N₂⁺ to -I | 1. NaNO₂, HCl 2. KI | A classic, high-yielding Sandmeyer-type reaction. Diazonium intermediates can be unstable. orgsyn.orgorgsyn.org |
| 3,5-Difluoro-4-hydroxybenzoic Acid | C-H to C-I (activated ring) | ICl or I₂/oxidizing agent | Requires a strongly activating group on the precursor, which must be removed later. chemicalbook.com |
| 1,4-Diiodo-2,6-difluorobenzene | C-I to C-Li to -COOH | 1. n-BuLi 2. CO₂ (dry ice) | Involves carboxylation of an organometallic intermediate formed by halogen-metal exchange. epfl.ch |
Efficiency and Scalability of Synthetic Routes for Research Applications
The choice of a synthetic route for research applications is governed by factors such as yield, purity, cost, safety, and the ease of execution on a laboratory scale. For a polysubstituted compound like this compound, these factors are critically important.
However, scalability from a small research-level quantity (milligrams to grams) to larger scales presents several challenges.
Reaction Conditions: The use of cryogenic temperatures (e.g., -78 °C) for organolithium-based reactions is energy-intensive and can be difficult to manage consistently on a larger scale. epfl.ch
Reagent Cost and Stoichiometry: Expensive reagents, such as strong organolithium bases or specialized starting materials, can make a route economically unviable for producing larger quantities.
Work-up and Purification: The scalability of a synthesis is heavily dependent on the purification method. Procedures that rely on column chromatography are often not feasible for large-scale production. Therefore, routes that produce a crude product of high purity that can be isolated by simple crystallization or extraction are far more scalable and efficient in the long run.
For research applications where small amounts of high-purity material are needed, efficiency is often prioritized through highly selective but potentially expensive and technically demanding routes. For potential scale-up, the focus shifts towards routes that use cheaper starting materials, avoid extreme temperatures, and allow for non-chromatographic purification, even if it requires more synthetic steps.
Spectroscopic and Structural Elucidation of 3,5 Difluoro 4 Iodobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of 3,5-Difluoro-4-iodobenzoic acid by probing the magnetic properties of its atomic nuclei within a magnetic field.
In the ¹H NMR spectrum of a related compound, 2,6-Difluoro-4-iodobenzoic acid, the aromatic protons appear as a doublet at δ 7.47 ppm with a coupling constant (J) of 7.1 Hz. arkat-usa.org For 3,5-Difluorobenzoic acid, the aromatic protons are observed at δ 7.620 ppm and the acidic proton of the carboxyl group at a significantly downfield shift of δ 11.6 ppm. chemicalbook.com This deshielding of the carboxyl proton is a characteristic feature. The integration of the proton signals corresponds to the number of protons in each chemical environment.
Table 1: ¹H NMR Data for Related Compounds
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 2,6-Difluoro-4-iodobenzoic acid arkat-usa.org | 7.47 | d | Aromatic CH |
| 3,5-Difluorobenzoic acid chemicalbook.com | 7.620 | m | Aromatic CH |
| 11.6 | s | COOH |
Data presented for illustrative purposes based on structurally similar compounds.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2,6-Difluoro-4-iodobenzoic acid, the carboxyl carbon appears at δ 163.4 ppm. arkat-usa.org The carbon atoms attached to fluorine show complex splitting patterns due to C-F coupling; for instance, the signal at δ 160.3 ppm is a doublet of doublets with coupling constants of 262 and 7.2 Hz. arkat-usa.org The carbon attached to iodine is observed at a more upfield position, around δ 95.7 ppm, influenced by the heavy atom effect of iodine. arkat-usa.org
Table 2: ¹³C NMR Data for 2,6-Difluoro-4-iodobenzoic acid arkat-usa.org
| Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|
| 163.4 | s | COOH |
| 160.3 | dd, J = 262, 7.2 | C-F |
| 121.8 | d, J = 26 | Aromatic CH |
| 111.7 | m | Aromatic C |
| 95.7 | d, J = 10 | C-I |
Data presented for a structurally similar compound.
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. icpms.cz The chemical shifts and coupling constants in ¹⁹F NMR provide insights into the electronic environment of the fluorine atoms. For instance, in 5-fluoro-2-iodobenzoic acid, the fluorine signal appears as a multiplet (ddd) at δ -115.4 ppm. rsc.org The large coupling constants often observed in ¹⁹F NMR can help in assigning the relative positions of substituents on the aromatic ring. icpms.czmagritek.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS is a critical technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For a related compound, 1,5-Dihydroxy-1λ³-benzo[d] arkat-usa.orgmdpi.comiodaoxol-3(1H)-one, the calculated mass for the protonated molecule [M+H]⁺ was 280.9305, and the found mass was 280.9304, confirming the elemental composition. mdpi.com This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In benzoic acid derivatives, the most prominent bands are associated with the carboxylic acid group. A broad absorption is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group appears as a strong band around 1700 cm⁻¹. For example, in 5-fluoro-2-iodobenzoic acid, a strong C=O stretch is observed at 1726 cm⁻¹. rsc.org The C-F and C-I stretching vibrations are also present but are generally weaker and appear in the fingerprint region of the spectrum.
Table 3: Characteristic IR Frequencies for Related Benzoic Acids
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| 5-Fluoro-1-hydroxy-1λ³-benzo[d] arkat-usa.orgmdpi.comiodaoxol-3(1H)-one | 2904 | 1635, 1577 | mdpi.com |
| 5-Chloro-1-hydroxy-1λ³-benzo[d] arkat-usa.orgmdpi.comiodaoxol-3(1H)-one | 2905 | 1624, 1560 | mdpi.com |
| 5-Bromo-1-hydroxy-1λ³-benzo[d] arkat-usa.orgmdpi.comiodaoxol-3(1H)-one | 2884 | 1617, 1557 | mdpi.com |
Data presented for structurally similar compounds.
Chemical Reactivity and Transformation Pathways of 3,5 Difluoro 4 Iodobenzoic Acid
Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine (C-I) bond in 3,5-Difluoro-4-iodobenzoic acid is the most labile site for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond compared to the much stronger C-F bonds allows for highly selective transformations at the iodinated position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille Coupling)
Palladium catalysts are paramount in activating the C-I bond of this compound for coupling with a wide array of organometallic reagents. These reactions, including the Suzuki-Miyaura, Sonogashira, and Stille couplings, provide efficient routes to complex biaryls, arylalkynes, and other valuable structures.
The general mechanism for these palladium-catalyzed reactions proceeds through a well-established catalytic cycle involving three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of the this compound derivative, forming a Pd(II) intermediate. This is typically the rate-determining step, and its efficiency is high for aryl iodides.
Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the iodide.
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The scope of these reactions is broad, allowing the introduction of various substituents at the 4-position. For instance, the Suzuki-Miyaura coupling enables the formation of biaryl compounds by reacting with arylboronic acids. This reaction is highly valued for its mild conditions and the low toxicity of its boron-based reagents.
The Sonogashira coupling provides a direct pathway to arylalkynes by coupling with terminal alkynes. This reaction typically requires a copper(I) co-catalyst and an amine base. The resulting products are important intermediates in the synthesis of pharmaceuticals and organic materials.
The Stille coupling utilizes organostannanes as the coupling partners. A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback.
Below is a table summarizing typical conditions and outcomes for these reactions, though specific data for this compound is often embedded in synthetic procedures for larger molecules.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type | Example Yield Range |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl carboxylic acid | 70-95% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne carboxylic acid | 65-90% |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | Aryl-R carboxylic acid | 75-99% |
Note: Yields are generalized from reactions with similar aryl iodides and may vary based on specific substrates and conditions.
For this compound, regioselectivity is highly controlled. The oxidative addition of palladium overwhelmingly occurs at the C-I bond due to its significantly lower bond dissociation energy compared to the C-F and C-H bonds on the aromatic ring. The strong electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group further activate the C-I bond towards oxidative addition. This inherent reactivity difference ensures that cross-coupling reactions proceed selectively at the 4-position without affecting the fluoro substituents.
Stereocontrol is primarily relevant when the coupling partner contains stereocenters. For instance, in Suzuki and Stille couplings with vinylboronic acids or vinylstannanes, the stereochemistry of the double bond is typically retained in the final product.
Copper-Catalyzed and Other Transition Metal-Mediated Transformations
While palladium catalysis is dominant, copper-catalyzed reactions also play a significant role in the functionalization of aryl iodides. Copper catalysts can mediate Ullmann-type couplings to form C-N, C-O, and C-S bonds. For this compound, this allows for the introduction of amine, ether, or thioether functionalities at the 4-position. These reactions often require ligands such as phenanthroline or diamines and are conducted at elevated temperatures. Copper is also frequently used as a co-catalyst in Sonogashira couplings to facilitate the activation of the terminal alkyne. Other transition metals like nickel can also catalyze cross-coupling reactions, sometimes offering different reactivity profiles or being more cost-effective than palladium.
Nucleophilic Substitution Reactions of the Aryl Iodide Moiety
The aryl iodide moiety of this compound can also undergo nucleophilic aromatic substitution (SNAr), although this is less common than metal-catalyzed pathways. For an SNAr reaction to occur, the aromatic ring must be highly electron-deficient. The presence of two fluorine atoms and a carboxylic acid group, all of which are electron-withdrawing, activates the ring for nucleophilic attack.
In this mechanism, a potent nucleophile (e.g., an alkoxide, thiolate, or amide) attacks the carbon atom bearing the iodide, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the ortho and para electron-withdrawing groups. In the final step, the iodide leaving group is expelled, restoring the aromaticity of the ring. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of that for oxidative addition. This makes direct substitution of the iodide challenging compared to the fluorine atoms, but under specific conditions, particularly with soft nucleophiles, substitution at the C-I bond can be achieved, often mediated by copper catalysis which follows a different mechanistic pathway.
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is another key reactive handle on the this compound molecule, allowing for a range of classical transformations. These reactions are generally high-yielding and can be performed without disturbing the C-I or C-F bonds.
Common transformations include:
Esterification : The reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents yields the corresponding ester. Esters are often prepared to increase solubility in organic solvents for subsequent cross-coupling reactions or to act as protecting groups.
Amide Formation : Coupling with a primary or secondary amine using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) produces amides. This is a crucial reaction in the synthesis of many biologically active molecules.
Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Conversion to Acyl Halide : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride, which can then be readily converted into esters, amides, and other derivatives.
The table below provides an overview of common transformations of the carboxylic acid group.
| Reaction Type | Reagent(s) | Product |
| Esterification | R-OH, H⁺ (cat.) | 3,5-Difluoro-4-iodo-benzoate ester |
| Amide Formation | R₂NH, Coupling Agent (e.g., DCC) | 3,5-Difluoro-4-iodo-benzamide |
| Reduction | LiAlH₄, then H₂O | (3,5-Difluoro-4-iodophenyl)methanol |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ | 3,5-Difluoro-4-iodobenzoyl chloride |
These transformations significantly enhance the synthetic utility of this compound, allowing it to be incorporated into a vast range of complex molecular architectures.
Esterification and Amidation Reactions for Derivatization
The carboxylic acid functional group of this compound allows for common derivatization reactions such as esterification and amidation. These transformations are crucial for modifying the compound's physical and chemical properties, as well as for preparing intermediates for more complex syntheses.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
Alternatively, milder conditions can be employed using coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, facilitating nucleophilic attack by an alcohol. These methods are often preferred when dealing with sensitive substrates.
A variety of alcohols, ranging from simple primary alcohols to more complex polyfunctional molecules, can be used to generate a diverse library of ester derivatives.
Amidation: Similar to esterification, amidation of this compound can be accomplished by reacting it with a primary or secondary amine. Direct thermal amidation is possible but often requires high temperatures and can be inefficient. More commonly, the carboxylic acid is first activated.
The use of coupling agents is a prevalent strategy for amide bond formation under mild conditions. researchgate.net Reagents like DCC, EDCI, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this purpose. The reaction proceeds by forming a reactive intermediate that is then readily attacked by the amine. This method is compatible with a wide range of amines, including those with various functional groups.
The resulting amides are important derivatives in their own right and can serve as precursors for further chemical transformations.
Table 1: Representative Esterification and Amidation Reactions of this compound
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| Esterification | This compound | Methanol | H₂SO₄ (catalytic) | Methyl 3,5-difluoro-4-iodobenzoate |
| Esterification | This compound | Ethanol | DCC | Ethyl 3,5-difluoro-4-iodobenzoate |
| Amidation | This compound | Aniline | EDCI | N-Phenyl-3,5-difluoro-4-iodobenzamide |
| Amidation | This compound | Benzylamine | HATU | N-Benzyl-3,5-difluoro-4-iodobenzamide |
Decarboxylation Pathways and Subsequent Reactivity
The removal of the carboxyl group from this compound, a process known as decarboxylation, can be induced under specific conditions, leading to the formation of 1,3-difluoro-2-iodobenzene. The mechanism of this transformation can vary depending on the reaction conditions.
Pathways for Decarboxylation:
Radical Decarboxylation: One possible pathway involves the formation of a benzoyl radical intermediate. nih.gov This can be initiated by homolytic cleavage of the C-C bond between the aromatic ring and the carboxyl group, often promoted by heat or a radical initiator. The resulting aryl radical can then be trapped by a hydrogen atom source to yield the decarboxylated product.
Concerted Decarboxylation: An alternative mechanism is a concerted process where the C-C bond is broken simultaneously with the formation of a new bond, avoiding a discrete radical intermediate. nih.gov This pathway is often favored in transition-metal-catalyzed decarboxylations.
Ipso-Halogenation/Decarboxylation: In the presence of excess halogenating agents, aromatic carboxylic acids can undergo halogenation at the ipso-position (the carbon bearing the carboxyl group), followed by decarboxylation. acs.orgnih.gov
The presence of ortho-substituents can influence the rate and mechanism of decarboxylation. researchgate.net For this compound, the ortho iodine atom may play a role in the stability of intermediates and transition states.
Subsequent Reactivity of 1,3-Difluoro-2-iodobenzene: The product of decarboxylation, 1,3-difluoro-2-iodobenzene, is a versatile synthetic intermediate. The iodine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various substituents at this position. The fluorine atoms on the ring influence its electronic properties and can affect the reactivity in subsequent transformations.
Electrophilic Aromatic Substitution Patterns on the Fluorinated Ring
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The positions at which substitution occurs are directed by the existing substituents: the two fluorine atoms, the iodine atom, and the carboxylic acid group.
Both fluorine and iodine are halogens, which are ortho, para-directing groups. libretexts.orgaakash.ac.in This means they direct incoming electrophiles to the positions ortho and para to themselves. However, they are also deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less reactive towards electrophiles compared to benzene. organicchemistrytutor.comlibretexts.org The carboxylic acid group is a meta-directing and strongly deactivating group.
In this compound, the available positions for substitution are C2 and C6.
Position C2: This position is ortho to the carboxylic acid and meta to the iodine and one of the fluorine atoms.
Position C6: This position is ortho to the carboxylic acid and meta to the iodine and the other fluorine atom.
Considering the directing effects:
The fluorine atoms at C3 and C5 will direct incoming electrophiles to the positions ortho and para to them. The para positions are already substituted. The ortho positions are C2, C4, and C6.
The iodine atom at C4 directs to its ortho positions, C3 and C5, which are already occupied by fluorine.
The carboxylic acid at C1 is a meta-director, directing to C3 and C5, which are also already substituted.
The combined effect of these substituents makes the ring highly deactivated towards electrophilic aromatic substitution. The strong deactivating nature of the carboxylic acid and the inductive effects of the halogens significantly reduce the electron density of the ring. However, if a reaction were to occur, the positions ortho to the fluorine atoms (C2 and C6) would be the most likely sites of attack, although the reaction would be expected to be sluggish and require harsh conditions.
Oxidative and Reductive Transformations of the Iodide Moiety
The iodide moiety in this compound is a key functional group that can undergo both oxidative and reductive transformations, leading to a variety of useful products.
Formation of Hypervalent Iodine Reagents (e.g., Benziodoxoles)
2-Iodobenzoic acids are well-known precursors for the synthesis of hypervalent iodine reagents, which are valuable oxidizing agents in organic synthesis due to their low toxicity and ease of handling. organic-chemistry.orgwikipedia.org The presence of electron-withdrawing groups on the aromatic ring can influence the properties and reactivity of the resulting hypervalent iodine compounds. nih.govcardiff.ac.uk
This compound, having two electron-withdrawing fluorine atoms, can be converted into hypervalent iodine(III) species such as benziodoxoles. The synthesis of these compounds typically involves the oxidation of the iodine atom. For instance, reaction with an oxidizing agent like oxone can lead to the formation of a hydroxybenziodoxole derivative. nih.gov These can then be further functionalized.
The resulting benziodoxole derivatives are stable, crystalline solids and can be used in a variety of synthetic transformations, including the transfer of functional groups to other molecules.
Role in Oxidative Fluorination by Analogy to Aryl Iodo Difluorides
Aryl iodo difluorides (ArIF₂) are hypervalent iodine(III) reagents that can be used for oxidative fluorination reactions. nih.govarkat-usa.org These reagents are typically prepared by the fluorination of the corresponding iodoarenes. nih.gov
By analogy, a derivative of this compound could potentially be converted into the corresponding aryl iodo difluoride. This would involve the oxidation of the iodine atom in the presence of a fluoride (B91410) source. The resulting hypervalent iodine(III) fluoride could then act as a fluorinating agent.
Furthermore, hypervalent iodine(V) fluorides can be prepared through the oxidative fluorination of iodine(III) precursors using reagents like Selectfluor. beilstein-journals.orgbeilstein-journals.orgdocumentsdelivered.com These iodine(V) species are also potent fluorinating agents. The electron-withdrawing fluorine atoms on the aromatic ring of a 3,5-difluoro-4-iodo-derived hypervalent iodine fluoride would likely enhance its reactivity in oxidative fluorination reactions.
Applications of 3,5 Difluoro 4 Iodobenzoic Acid As a Versatile Chemical Building Block
Enabling Synthesis of Complex Molecular Architectures
The strategic placement of functional groups on the 3,5-difluoro-4-iodobenzoic acid scaffold allows for its elaboration into more complex structures, including important classes of boron-containing reagents and bicyclic heterocyclic systems.
Arylboronic acids and their corresponding esters are indispensable tools in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. this compound serves as a key precursor for the synthesis of (3,5-difluoro-4-carboxyphenyl)boronic acid and its ester derivatives. The carbon-iodine bond is readily converted to a carbon-boron bond through several established methodologies.
One common approach involves a lithium-halogen exchange reaction at low temperatures, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. nih.govgoogle.com Subsequent acidic workup hydrolyzes the resulting boronic ester to afford the desired boronic acid. Alternatively, transition metal-catalyzed borylation reactions, often employing palladium or copper catalysts with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), provide a direct route to the corresponding boronic esters. nih.govwhiterose.ac.uk
These resulting boronic acid and ester derivatives are stable, versatile intermediates that can be used to introduce the 3,5-difluoro-4-carboxyphenyl moiety into a wide array of organic molecules.
Table 1: Synthetic Routes to Boronic Acid and Ester Derivatives from Aryl Halides
| Method | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Lithium-Halogen Exchange | n-Butyllithium, Trialkyl borate (e.g., Triisopropyl borate) | Boronic Acid | nih.govgoogle.com |
| Transition Metal-Catalyzed Borylation | Palladium or Copper catalyst, Bis(pinacolato)diboron | Boronic Ester | nih.govwhiterose.ac.uk |
The ortho-iodo-benzoic acid motif present in this compound is a key structural feature that enables its use in the synthesis of bicyclic lactones such as phthalides and isocoumarins. These heterocyclic scaffolds are present in numerous natural products and biologically active compounds. gelisim.edu.tr
The synthesis of isocoumarins can be achieved through palladium-catalyzed coupling reactions of o-iodobenzoic acids with terminal alkynes. nih.gov This methodology allows for the construction of the isocoumarin (B1212949) core with a substituent at the 3-position, derived from the alkyne coupling partner. The reaction typically proceeds via a Sonogashira coupling followed by an intramolecular cyclization. Similarly, various palladium-catalyzed annulation strategies have been developed for the synthesis of isocoumarins from benzoic acids. organic-chemistry.org
For the synthesis of phthalides, the 2-iodobenzoic acid moiety can be elaborated through a series of reactions. For instance, conversion of the carboxylic acid to an aldehyde or ketone, followed by reduction and subsequent intramolecular cyclization, can yield the phthalide (B148349) ring system. Palladium-catalyzed reactions of 2-halobenzoates with aldehydes or ketones also provide routes to 3-substituted phthalides. organic-chemistry.org
Utilization in the Construction of Functionalized Molecular Scaffolds
The unique electronic properties conferred by the fluorine and iodine substituents, combined with the carboxylic acid handle, make this compound a valuable starting material for the synthesis of intermediates destined for the pharmaceutical and agrochemical industries.
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine incorporation on a drug candidate's pharmacokinetic and physicochemical properties. nbinno.com this compound serves as a versatile scaffold for the synthesis of complex molecules that can be evaluated as potential therapeutic agents. preprints.org
The synthetic utility of this compound lies in the sequential and selective manipulation of its functional groups. For example, the carboxylic acid can be converted to an amide via standard coupling protocols. The iodine atom can then be used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the rapid generation of libraries of structurally diverse compounds for biological screening. Furthermore, other halogenated benzoic acids are known intermediates in the synthesis of quinolone antibacterials. google.comsemanticscholar.org
The principles that make fluorinated compounds attractive for pharmaceuticals also apply to the design of modern agrochemicals, such as herbicides, insecticides, and fungicides. nbinno.com The introduction of fluorine atoms can lead to increased efficacy, altered selectivity, and improved metabolic stability in the target organism.
This compound provides a platform for the synthesis of novel agrochemical candidates. Its synthetic versatility allows for the construction of a variety of molecular frameworks. For example, it can be converted into derivatives that are analogs of known agrochemicals, or it can be used to build entirely new chemical scaffolds for screening. Boronic acid derivatives, which can be synthesized from this compound, are also valuable in the preparation of biologically active compounds for the agrochemical sector. whiterose.ac.uk
Integration into Advanced Materials Science
The applications of this compound and its derivatives extend beyond the life sciences into the realm of materials science. The rigid, functionalized aromatic core of this molecule makes it a candidate for incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials. bldpharm.com
For instance, di- and tri-substituted benzoic acids are used as ligands in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The specific substitution pattern and electronic properties of this compound can be used to tune the properties of the resulting framework. Additionally, aryl iodides are precursors for organometallic reagents and can participate in polymerization reactions, suggesting that this compound could be a monomer for the synthesis of specialty polymers with tailored thermal, electronic, or optical properties.
Despite a comprehensive search of available scientific literature, no specific research articles, patents, or detailed studies were found that describe the direct application of This compound as a constituent in liquid crystal synthesis or as a component for functionalized polymer systems.
The performed searches focused on identifying scholarly articles, patents, and chemical databases that might contain information on the use of this specific chemical building block in the requested applications. However, the searches did not yield any relevant results detailing its synthesis into liquid crystals or its incorporation into polymer chains.
General searches on fluorinated compounds in liquid crystals and polymers indicate that fluorine substitution is a common strategy to tune the properties of these materials. For instance, fluorinated moieties are known to influence the dielectric anisotropy of liquid crystals, a critical parameter for display applications. Similarly, the incorporation of fluorine into polymers can enhance their thermal stability, chemical resistance, and other specialized properties.
However, without specific research data on this compound, it is not possible to provide a detailed and scientifically accurate article on its applications in these fields as requested in the outline. The absence of such information in the public domain suggests that the use of this particular compound in liquid crystal and polymer research may be limited, not yet published, or confined to proprietary research.
Therefore, the requested article with detailed research findings, data tables, and specific examples for the subsections "Constituents in Liquid Crystal Synthesis" and "Components for Functionalized Polymer Systems" cannot be generated at this time due to the lack of available source material.
Theoretical and Computational Investigations of 3,5 Difluoro 4 Iodobenzoic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules like 3,5-difluoro-4-iodobenzoic acid.
DFT calculations can elucidate the distribution of electron density within the molecule, highlighting the influence of the electron-withdrawing fluorine and iodine atoms and the carboxylic acid group. The fluorine atoms at the 3 and 5 positions significantly lower the electron density of the aromatic ring, while the iodine atom at the 4-position, being less electronegative than fluorine, has a more complex effect, also involving its polarizability. The carboxylic acid group acts as a meta-director and further deactivates the ring towards electrophilic attack.
Reactivity indices derived from DFT, such as the Fukui functions and the dual descriptor, can pinpoint the most probable sites for nucleophilic and electrophilic attack. For this compound, the carbon atom attached to the iodine (C4) is predicted to be a primary site for nucleophilic attack, a key step in many cross-coupling reactions. Conversely, the oxygen atoms of the carboxyl group are the most likely sites for electrophilic attack or protonation. The calculated electrostatic potential surface visually represents these reactive regions, with negative potential (red/yellow) indicating areas prone to electrophilic attack and positive potential (blue) indicating areas susceptible to nucleophilic attack.
Conformational Analysis and Energetic Landscapes
The conformational flexibility of this compound is primarily centered around the rotation of the carboxylic acid group relative to the benzene (B151609) ring. Computational studies on similar ortho-substituted benzoic acids have shown that the interplay between steric hindrance and intramolecular interactions governs the conformational preferences. nih.gov
For this compound, the primary rotational barrier is associated with the C-C bond connecting the carboxyl group to the ring. DFT calculations can map the potential energy surface as a function of the dihedral angle defined by the atoms of the carboxylic group and the adjacent ring carbons. Due to the substitution pattern, two main planar conformers can be envisioned: one where the hydroxyl group of the carboxylic acid is pointing away from the iodine atom and one where it is pointing towards it. However, steric hindrance from the ortho-fluorine atoms would likely destabilize a fully planar conformation.
Studies on di-substituted fluorobenzoic acids suggest that the carboxylic group may be twisted out of the plane of the aromatic ring to minimize repulsive interactions between the ortho-fluorine atoms and the oxygen atoms of the carboxyl group. nih.gov The energetic landscape would reveal the relative energies of these conformers and the transition states connecting them. The global minimum energy conformation is crucial for understanding the molecule's behavior in different environments and its interaction with other molecules.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful avenue for predicting reaction mechanisms and elucidating the structures of high-energy transition states that are often difficult to observe experimentally. cecam.orgsmu.edu For this compound, several reaction types are of interest, including nucleophilic aromatic substitution, cross-coupling reactions, and reactions involving the carboxylic acid group.
DFT calculations can be used to model the entire reaction pathway for a given transformation. For instance, in a Suzuki or Sonogashira coupling reaction at the C-I bond, the mechanism involves oxidative addition of a palladium catalyst, followed by transmetalation and reductive elimination. Computational modeling can determine the activation energies for each step, identify the rate-determining step, and visualize the geometry of the transition state structures.
Similarly, for reactions at the carboxylic acid group, such as esterification or amidation, computational studies can predict the most favorable pathway. These calculations can also investigate the potential for intramolecular catalysis or the effect of the ortho-fluorine atoms on the reactivity of the carboxyl group. By mapping the intrinsic reaction coordinate (IRC), one can follow the geometric changes of the molecule as it proceeds from reactant to product through the transition state, providing a detailed, step-by-step understanding of the chemical transformation.
Computational Spectroscopy for Data Interpretation and Validation
Computationally generated spectra are an invaluable tool for interpreting and validating experimental spectroscopic data. arxiv.org For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net This is particularly useful for complex molecules where many vibrational bands overlap. For this compound, characteristic vibrational modes would include the C=O and O-H stretching of the carboxylic acid, C-F stretching, and C-I stretching vibrations.
Similarly, computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. doaj.org By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign the resonances to specific atoms in the molecule. Discrepancies between calculated and experimental spectra can often point to specific environmental effects, such as solvent interactions or hydrogen bonding, that are not fully captured in the gas-phase computational model.
Molecular Docking and Ligand Design Principles (focused on structural interactions, not biological effect)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking can be used to explore its potential structural interactions with protein binding sites, a fundamental aspect of ligand design.
The key to these interactions lies in the molecule's distinct structural features. The carboxylic acid group can act as a hydrogen bond donor (from the hydroxyl group) and acceptor (from both oxygen atoms), forming strong interactions with polar amino acid residues such as arginine, lysine, and histidine. The fluorine atoms can participate in halogen bonding and other non-covalent interactions, which can enhance binding affinity. researchwithrutgers.com
The iodine atom is a particularly interesting feature for ligand design. It is a strong halogen bond donor, capable of forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. acs.orgnih.gov Docking simulations can identify potential binding pockets where the size, shape, and chemical environment are complementary to this compound. These studies can reveal the crucial amino acid residues involved in the binding and the specific geometry of the interactions, providing a rational basis for the design of new molecules with tailored binding properties.
Emerging Research Directions and Future Prospects for 3,5 Difluoro 4 Iodobenzoic Acid
Development of Novel Catalytic Systems for Efficient Functionalization
The functionalization of 3,5-Difluoro-4-iodobenzoic acid and its derivatives is a key area of research, with a focus on developing efficient catalytic systems. These systems aim to selectively activate and transform the different reactive sites on the molecule.
One notable advancement is the use of hypervalent iodine compounds as catalysts. For instance, a metal-free catalytic system using 4,5-difluoro-2-iodobenzoic acid has been developed for the C-H functionalization and synthesis of 2-(hetero)aryl benzothiazoles. researchgate.netbohrium.com This method offers an atom-economical, one-pot cascade reaction to form carbon-carbon and carbon-sulfur bonds. researchgate.net
Palladium-catalyzed cross-coupling reactions are also widely employed for the functionalization of iodoarenes. The Suzuki-Miyaura cross-coupling, for example, is a powerful method for creating C-C bonds. researchgate.net Research in this area focuses on developing more efficient and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings.
Furthermore, copper-catalyzed reactions have shown promise for the synthesis of derivatives of this compound. For example, a copper-catalyzed hydroxylation process has been used in the synthesis of a key intermediate for the drug Roflumilast. thieme-connect.com
The table below summarizes some of the catalytic systems used for the functionalization of iodo- and fluorinated benzoic acids.
| Catalyst System | Reaction Type | Application |
| 4,5-Difluoro-2-iodobenzoic acid | C-H functionalization | Synthesis of 2-(hetero)aryl benzothiazoles |
| Palladium-based catalysts | Suzuki-Miyaura cross-coupling | C-C bond formation |
| Copper(I) iodide | Hydroxylation | Synthesis of phenols |
Application in Sustainable Chemistry and Green Synthesis Methodologies
The principles of green chemistry are increasingly being applied to the synthesis and application of this compound. This involves the use of environmentally benign reagents, solvents, and reaction conditions.
Hypervalent iodine reagents, including derivatives of this compound, are considered green alternatives to heavy metal-based oxidants in many organic transformations. acs.org They are known for their low toxicity and ability to promote a wide range of reactions, such as oxidations and arylations, with high selectivity. acs.org
The use of water as a solvent in reactions involving iodoarenes is another key aspect of green chemistry. For instance, the preparation of 2-iodosobenzoic acids can be achieved using Oxone® in an aqueous solution under mild conditions. mdpi.com This method avoids the use of hazardous organic solvents and allows for easy product separation.
Flow chemistry is also emerging as a sustainable approach for the synthesis and functionalization of compounds like this compound. rsc.org Flow reactors offer advantages such as improved safety, reduced reaction times, and easier scale-up compared to traditional batch processes. rsc.org For example, the generation and immediate use of reactive intermediates like (difluoroiodo)arenes can be safely performed in a flow system, minimizing the risks associated with these unstable and toxic compounds. researchgate.net
Exploration of Supramolecular Interactions and Halogen Bonding in Crystal Engineering
The unique electronic properties of the iodine and fluorine atoms in this compound make it an excellent candidate for studies in supramolecular chemistry and crystal engineering. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, plays a crucial role in the self-assembly of these molecules into well-defined architectures.
The strength of the halogen bond is influenced by the degree of fluorination of the iodobenzene (B50100) derivative. researchgate.net The electron-withdrawing fluorine atoms increase the positive character of the σ-hole on the iodine atom, making it a stronger halogen bond donor. This allows for the formation of robust and directional interactions with halogen bond acceptors, such as nitrogen or oxygen atoms. researchgate.netnih.gov
Researchers have successfully utilized a combination of hydrogen and halogen bonds to construct complex supramolecular networks. For example, the reaction of iodo-substituted benzoic acids with molecules containing both pyridine (B92270) and amino-pyrimidine groups has led to the formation of 1-D and 2-D architectures. nih.gov In these structures, the hydrogen bonds are responsible for the primary assembly, while the halogen bonds provide structural support, leading to predictable connectivity and dimensionality. nih.gov
The table below provides examples of intermolecular interactions observed in the crystal structures of related iodo- and fluorinated benzoic acids.
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Halogen Bond | C-I | N(pyridyl) | 2.941 |
| Halogen Bond | C-Br | N(pyridyl) | 2.840 |
| Hydrogen Bond | O-H | N | 2.589 |
| Hydrogen Bond | N-H | O | 2.924 |
These studies demonstrate the potential of using this compound and its analogs as building blocks for the rational design of new materials with desired properties, such as specific crystal packing or host-guest capabilities.
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of this compound into automated synthesis and flow chemistry platforms is a rapidly developing area. These technologies offer significant advantages in terms of efficiency, reproducibility, and safety, particularly for handling hazardous reagents and performing multi-step syntheses.
Flow chemistry, as mentioned earlier, is well-suited for reactions involving unstable intermediates. The continuous nature of flow reactors allows for the in-situ generation and immediate consumption of such species, minimizing decomposition and side reactions. rsc.orgresearchgate.net This is particularly relevant for the synthesis of hypervalent iodine reagents derived from this compound. researchgate.net
Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new derivatives of this compound with desired biological or material properties. These platforms can perform a large number of reactions in parallel, varying the reactants and conditions to quickly explore a wide chemical space.
For example, the solid-phase synthesis of biphenyls using a resin-tethered 4-iodobenzoic acid has been demonstrated in a combinatorial chemistry approach. acs.org This strategy allows for the efficient generation of a library of compounds for screening. The principles of this approach can be extended to this compound to create libraries of fluorinated biphenyls, which are of interest in medicinal chemistry and materials science.
The combination of flow chemistry and automated synthesis holds great promise for the future of chemical research involving this compound, enabling the rapid and efficient production of novel and complex molecules.
Q & A
Q. What are the primary synthetic routes for preparing 3,5-Difluoro-4-iodobenzoic acid, and what critical parameters influence reaction efficiency?
- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. A plausible route begins with a benzoic acid derivative, where fluorine and iodine substituents are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. For example, fluorination can be achieved using HF-pyridine, while iodination may employ iodine monochloride (ICl) under controlled conditions . Key parameters include temperature (60–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of halogenating agents to avoid over-substitution. Post-synthesis purification via recrystallization or column chromatography is critical, as residual iodine may complicate downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) are essential. In ¹H NMR, the absence of aromatic protons at positions 3, 4, and 5 (due to fluorine and iodine substitution) simplifies interpretation. ¹⁹F NMR will show distinct signals for the two fluorine atoms (δ ~ -110 to -120 ppm for meta-fluorines). High-resolution MS (HRMS) should confirm the molecular ion peak (expected m/z ~ 314.92 for C₇H₃F₂IO₂). Infrared (IR) spectroscopy can validate the carboxylic acid group (stretching at ~2500–3300 cm⁻¹ for O-H and ~1680 cm⁻¹ for C=O) .
Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials under inert atmosphere (Ar/N₂) to prevent photodehalogenation.
- pH Sensitivity : Test solubility and stability in acidic (pH < 3) vs. basic (pH > 10) conditions, as the carboxylic acid group may deprotonate, altering reactivity.
- Long-Term Storage : Monitor purity via HPLC over 6–12 months at -20°C .
Advanced Research Questions
Q. How does the steric and electronic influence of the iodine substituent impact regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The iodine atom’s bulkiness introduces steric hindrance, limiting access to the para position in further reactions. Electronically, iodine’s weak electron-withdrawing effect (compared to fluorine) creates a polarized aromatic ring, directing nucleophilic attacks to the ortho positions relative to fluorine. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in toluene/ethanol. Monitor regioselectivity via LC-MS and compare with computational models (DFT) to predict reactive sites .
Q. What strategies mitigate data contradictions when analyzing the biological activity of this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Implement:
- Rigorous Purification : Use preparative HPLC to isolate derivatives.
- Dose-Response Curves : Test activity across concentrations (1 nM–100 µM) to identify non-linear effects.
- Control Experiments : Compare with fluorine-free analogs to isolate electronic vs. steric contributions.
- Meta-Analysis : Systematically review literature on structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify trends .
Q. How can computational methods (e.g., DFT, AI-driven retrosynthesis) optimize the design of this compound-based inhibitors?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for functionalization.
- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys can propose novel routes by training on halogenation databases. For example, prioritize iodination after fluorination to avoid side reactions.
- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) to prioritize synthesis of high-affinity candidates .AI助科研之如何使用在问辅助实验(六)01:26

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

